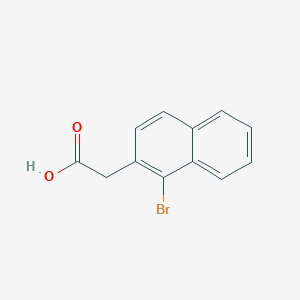
2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The yield is typically around 50%, with a melting point of 196–198 °C . The reaction involves petroleum ether and ethyl acetate .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks at 1696 cm-1 (C=O ester), 3030 cm-1 (C–H), 1506 cm-1 (C=C), 1619 cm-1 (C=N), and 3210 cm-1 (OH) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminothiazole derivatives are complex and involve multiple steps . The reactions involve the formation of Schiff bases, which have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazole derivatives are characterized by their melting points, yields, and spectroscopic data . The yield is typically around 50%, with a melting point of 196–198 °C . The IR and NMR spectra provide information about the functional groups present in the molecule .科学的研究の応用
Antioxidant and Anti-inflammatory Agents Development
Research work focused on developing alternative antioxidant and anti-inflammatory agents highlighted the synthesis of benzofused thiazole derivatives. These derivatives, prepared through cyclocondensation reactions involving carboxylic acid and 2-aminothiophenol, showed significant in vitro anti-inflammatory and antioxidant activities. Compounds exhibited potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further supported their potential as new anti-inflammatory and antioxidant agents, showcasing benzofused thiazole derivatives as a promising template for further development in this domain (Raut et al., 2020).
Synthesis of Heterocyclic Compounds
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones was reviewed, revealing its value as a building block for synthesizing a variety of heterocyclic compounds, including thiazoles. This review provides an overview of the recent progress in the chemistry of these compounds and their significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these derivatives offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating a rich field for future innovative transformations (Gomaa & Ali, 2020).
Liquid-Liquid Extraction Technologies
In the context of producing bio-based plastics, the removal of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a significant technological challenge. Research reviewed developments in solvents for LLX of carboxylic acids, including ionic liquids and traditional solvent systems. This review discusses solvent property models and regeneration strategies, aiming to direct future innovations in solvent-swing strategies for efficient carboxylic acid extraction, offering insights into the technological advancements in bio-based plastic production (Sprakel & Schuur, 2019).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological activities . For instance, some thiazole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways related to their biological activities . For example, some thiazole derivatives can inhibit the enzymes involved in the replication of viruses, thereby blocking the viral life cycle .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, depending on their specific biological activities . For example, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
将来の方向性
The future directions in the research of 2-aminothiazole derivatives could involve the design and synthesis of more analogues with improved therapeutic properties . Further studies could also focus on understanding the mechanism of action of these compounds and exploring their potential applications in the treatment of various diseases .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid involves the cyclization of a thioamide intermediate followed by carboxylation and deprotection.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Sodium hydroxide", "Bromine", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Chloroacetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "React cyclopropylamine with carbon disulfide and sodium hydroxide to form the thioamide intermediate", "Brominate the thioamide intermediate with bromine in ethanol to form the bromothioamide intermediate", "Treat the bromothioamide intermediate with sodium hydroxide and chloroacetic acid to form the thiazole intermediate", "Carboxylate the thiazole intermediate with carbon dioxide and sodium bicarbonate to form the carboxylic acid intermediate", "Deprotect the carboxylic acid intermediate with hydrogen peroxide and sodium hydroxide to form the final product", "Reduce the final product with sodium borohydride in acetic acid and methanol to obtain the desired compound", "Purify the compound by recrystallization from diethyl ether and hydrochloric acid" ] } | |
CAS番号 |
1256097-94-5 |
分子式 |
C7H8N2O2S |
分子量 |
184.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



